REACTION_CXSMILES
|
N1(CC2N3C=C(C)C=CC3=NC=2C2C=CC(C)=CC=2)C=CN=C1.[CH3:24][O:25][C:26]([C:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][N:29]=1)=[O:27].Cl.Cl[CH2:39][C:40]1[N:44]2[CH:45]=[CH:46][CH:47]=[CH:48][C:43]2=[N:42][C:41]=1[C:49]1[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=1>>[Cl:55][C:52]1[CH:51]=[CH:50][C:49]([C:41]2[N:42]=[C:43]3[CH:48]=[CH:47][CH:46]=[CH:45][N:44]3[C:40]=2[CH2:39][N:30]2[C:31]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:28]([C:26]([O:25][CH3:24])=[O:27])=[N:29]2)=[CH:54][CH:53]=1 |f:1.2.3|
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC1=C(N=C2N1C=C(C=C2)C)C2=CC=C(C=C2)C
|
Name
|
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride methyl 1H-indazole-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NNC2=CC=CC=C12.Cl.ClCC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CN1N=C(C2=CC=CC=C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |